Cas no 41743-86-6 ((3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-o)
41743-86-6 structure
Product Name:(3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-o
(3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-o Chemische en fysische eigenschappen
Naam en identificatie
-
- 2H-1-Benzopyran-7-ol,3-(2,4-dimethoxyphenyl)-3,4-dihydro-, (3R)-
- (-)-Sativan
- (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- SATIVAN
- 2-hydroxy-2',4'-dimethoxyisoflavan
- LMPK12080025
- C10526
- Q27105244
- (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
- 2H-1-Benzopyran-7-ol, 3-(2,4-dimethoxyphenyl)-3,4-dihydro-, (3R)-
- 41743-86-6
- Sativin (alfalfa)
- Sativan, (R)-
- DTXSID80194577
- AKOS040762684
- (R)-Sativan
- Sativin
- NAZ6L3EV54
- CHEBI:115
- (R)-3-(2,4-dimethoxyphenyl)chroman-7-ol
- AKOS040762304
- 3-(2,4-Dimethoxyphenyl)-7-chromanol #
- 2H-1-Benzopyran-7-ol, 3-(2,4-dimethoxyphenyl)-3,4-dihydro-
- 2'-O-Methylvestitol
- 7-hydroxy-2',4'-dimethoxyisoflavan
- 3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- TUXCLJQCYVCGDW-UHFFFAOYSA-N
- 71831-00-0
- DTXCID20117068
- (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-o
-
- Inchi: 1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1
- InChI-sleutel: TUXCLJQCYVCGDW-LBPRGKRZSA-N
- LACHT: O1C2C([H])=C(C([H])=C([H])C=2C([H])([H])[C@]([H])(C2C([H])=C([H])C(=C([H])C=2OC([H])([H])[H])OC([H])([H])[H])C1([H])[H])O[H]
Berekende eigenschappen
- Exacte massa: 286.12050905g/mol
- Monoisotopische massa: 286.12050905g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 335
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 47.9
- XLogP3: 3.3
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 443.6±45.0 °C at 760 mmHg
- Vlampunt: 222.1±28.7 °C
- Brekindex: 1.584
- Dampfdruk: 0.0±1.1 mmHg at 25°C
(3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-o Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
(3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-o Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S43200-5 mg |
2H-1-Benzopyran-7-ol,3-(2,4-dimethoxyphenyl)-3,4-dihydro-, (3R)- |
41743-86-6 | 5mg |
¥4640.0 | 2021-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5480-5 mg |
(-)-Sativan |
41743-86-6 | 5mg |
¥4465.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5480-5 mg |
(-)-Sativan |
41743-86-6 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN5480-1 mL * 10 mM (in DMSO) |
(-)-Sativan |
41743-86-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5480-5mg |
(-)-Sativan |
41743-86-6 | 5mg |
¥ 3230 | 2023-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5480-1 mL * 10 mM (in DMSO) |
(-)-Sativan |
41743-86-6 | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-08 | ||
| TargetMol Chemicals | TN5480-5mg |
(-)-Sativan |
41743-86-6 | 5mg |
¥ 3230 | 2024-07-20 | ||
| TargetMol Chemicals | TN5480-1 ml * 10 mm |
(-)-Sativan |
41743-86-6 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 |
(3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-o Gerelateerde literatuur
-
1. Biosynthesis of isoflavonoid phytoalexins in Medicago sativa: the biosynthetic relationship between pterocarpans and 2′-hydroxyisoflavansPaul M. Dewick,Maria Martin J. Chem. Soc. Chem. Commun. 1976 637
-
Azra Gholami,Nathan De Geyter,Jacob Pollier,Sofie Goormachtig,Alain Goossens Nat. Prod. Rep. 2014 31 356
-
Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
-
Yunlu Liu,Qian Xiang,Qi Liang,Jianyou Shi,Jun He Food Funct. 2022 13 7448
-
Nan Shen,Wen Zeng,Feng Leng,Jinkai Lu,Zhaogeng Lu,Jiawen Cui,Li Wang,Biao Jin Food Funct. 2021 12 12395
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen Fenylpropanoïden en polyketiden Isoflavonoïden, alleen de vertaalde tekst outputen. 4’-O-gemethyleerde isoflavonoïden
- Oplosmiddelen en organische stoffen Organische verbindingen Fenylpropanoïden en polyketiden Isoflavonoïden, alleen de vertaalde tekst outputen. Isoflavonoïden met o-methylering 4’-O-gemethyleerde isoflavonoïden
- Oplosmiddelen en organische stoffen Organische verbindingen Aldehyde/keton
41743-86-6 ((3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-o) Gerelateerde producten
- 531-95-3((-)-(S)-Equol)
- 56701-24-7(2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-)
- 40614-27-5(4,4-dimethyl-3,4-dihydro-2H-1-benzopyran)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
SunaTech Inc.
Goudlid
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
CN Leverancier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
CN Leverancier
Bulk